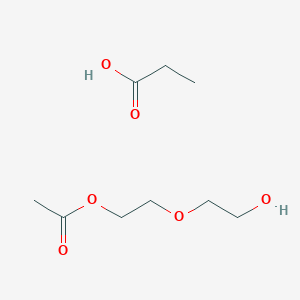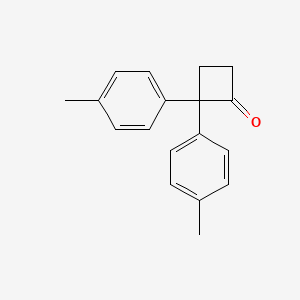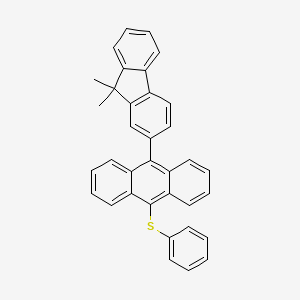
9-(9,9-Dimethyl-9H-fluoren-2-YL)-10-(phenylsulfanyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(9,9-Dimethyl-9H-fluoren-2-YL)-10-(phenylsulfanyl)anthracene is a complex organic compound that belongs to the class of fluorenes and anthracenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(9,9-Dimethyl-9H-fluoren-2-YL)-10-(phenylsulfanyl)anthracene typically involves multi-step organic reactions. One common method includes the coupling of 9,9-Dimethyl-9H-fluoren-2-yl with phenylsulfanyl anthracene under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
9-(9,9-Dimethyl-9H-fluoren-2-YL)-10-(phenylsulfanyl)anthracene can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may produce hydrofluorenes .
Scientific Research Applications
9-(9,9-Dimethyl-9H-fluoren-2-YL)-10-(phenylsulfanyl)anthracene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-(9,9-Dimethyl-9H-fluoren-2-YL)-10-(phenylsulfanyl)anthracene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-9H-fluoren-2-yl-boronic acid
- N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine
- (3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid
Uniqueness
Compared to similar compounds, 9-(9,9-Dimethyl-9H-fluoren-2-YL)-10-(phenylsulfanyl)anthracene stands out due to its unique combination of fluorenyl and anthracenyl groups, which confer distinct electronic and photophysical properties. These properties make it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications .
Properties
CAS No. |
653590-69-3 |
|---|---|
Molecular Formula |
C35H26S |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
9-(9,9-dimethylfluoren-2-yl)-10-phenylsulfanylanthracene |
InChI |
InChI=1S/C35H26S/c1-35(2)31-19-11-10-14-25(31)26-21-20-23(22-32(26)35)33-27-15-6-8-17-29(27)34(30-18-9-7-16-28(30)33)36-24-12-4-3-5-13-24/h3-22H,1-2H3 |
InChI Key |
FBOGASYGLKBQFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)SC7=CC=CC=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide}](/img/structure/B12532287.png)
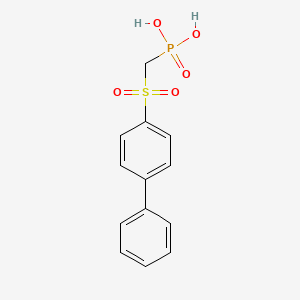

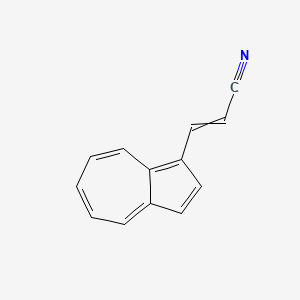
![4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,6aR)-](/img/structure/B12532309.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol](/img/structure/B12532318.png)
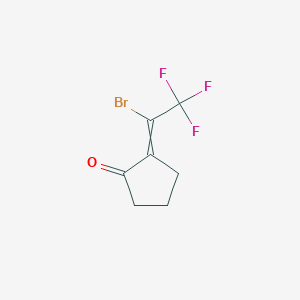

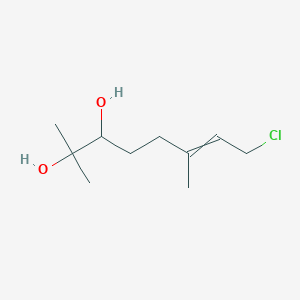
![N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan](/img/structure/B12532344.png)
